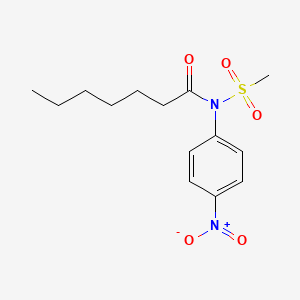
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine The compound features a methanesulfonyl group and a 4-nitrophenyl group attached to a heptanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide typically involves the reaction of heptanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve heptanamide in an appropriate solvent such as dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
- Add 4-nitroaniline to the reaction mixture and allow the reaction to proceed at room temperature.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)heptanamide.
Substitution: Various substituted sulfonamides.
Hydrolysis: Heptanoic acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is unique due to its specific heptanamide backbone, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and biological activity.
Properties
CAS No. |
61068-39-1 |
|---|---|
Molecular Formula |
C14H20N2O5S |
Molecular Weight |
328.39 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)heptanamide |
InChI |
InChI=1S/C14H20N2O5S/c1-3-4-5-6-7-14(17)15(22(2,20)21)12-8-10-13(11-9-12)16(18)19/h8-11H,3-7H2,1-2H3 |
InChI Key |
DEFVQGIARSKNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















